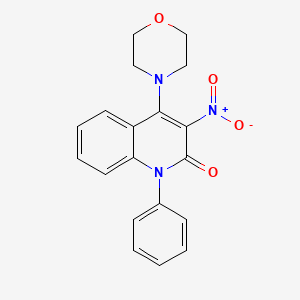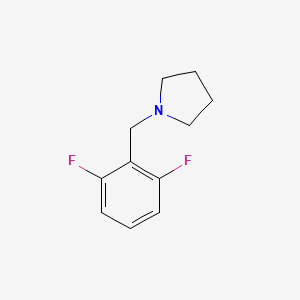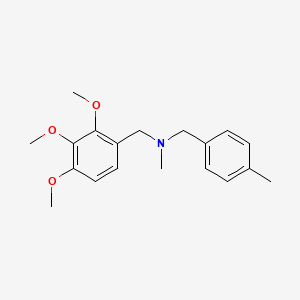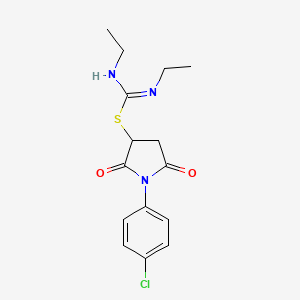![molecular formula C20H18N2O5 B5010086 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5010086.png)
2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation, bacterial cell wall synthesis, or fungal cell membrane synthesis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al., this compound 1 was found to induce apoptosis in human breast cancer cells. In another study conducted by Zhang et al., this compound 1 was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. In a study conducted by Zhang et al., this compound 1 was found to inhibit the growth of Candida albicans.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 is its potential applications in medicinal chemistry. It has been shown to have anticancer, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound 1 is its low solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1. One direction is to investigate its potential applications in the treatment of other types of cancer, bacterial infections, and fungal infections. Another direction is to improve its solubility and bioavailability, which may enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Synthesis Methods
Compound 1 has been synthesized using various methods, including the one-pot synthesis method and the microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2-aminoethyl acrylate with 2,3-dioxo-2,3-dihydro-1H-indole-1-acetic acid in the presence of triethylamine and 1-phenylethylamine. The reaction is carried out at room temperature for 24 hours, and the resulting 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is purified using column chromatography. The microwave-assisted synthesis method involves the reaction of 2-aminoethyl acrylate with 2,3-dioxo-2,3-dihydro-1H-indole-1-acetic acid in the presence of triethylamine and 1-phenylethylamine under microwave irradiation. The reaction is carried out for 10 minutes, and the resulting this compound is purified using column chromatography.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antibacterial, and antifungal activities. In a study conducted by Zhang et al., 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 was found to have significant anticancer activity against human breast cancer cells. In another study conducted by Zhang et al., this compound 1 was found to have significant antibacterial activity against Staphylococcus aureus and Escherichia coli. In a study conducted by Zhang et al., this compound 1 was found to have significant antifungal activity against Candida albicans.
properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-(2,3-dioxoindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(14-7-3-2-4-8-14)21-17(23)12-27-18(24)11-22-16-10-6-5-9-15(16)19(25)20(22)26/h2-10,13H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILQTEORRQRPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5010020.png)
![N-[3-(dimethylamino)propyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5010030.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010034.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5010044.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B5010056.png)

![4,4'-[methylenebis(4,1-phenylenethio)]diphthalonitrile](/img/structure/B5010069.png)
![2-{3-[(2-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5010075.png)
![N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5010079.png)
![4-[2-(3,5-dimethyl-2,6-dioxocyclohexylidene)-2-(1-pyrrolidinyl)ethyl]-2,6-piperidinedione](/img/structure/B5010090.png)